molecular formula C35H54O11 B194526 Digoxigenin bisdigitoxoside CAS No. 5297-05-2

Digoxigenin bisdigitoxoside

Cat. No.: B194526
CAS No.: 5297-05-2
M. Wt: 650.8 g/mol
InChI Key: NTSBMKIZRSBFTA-GEGQXLFLSA-N
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Description

Digoxigenin bisdigitoxoside is a cardiac glycoside and a metabolite of digoxin. It is known for its potent inhibitory effects on the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound has significant applications in both medical and scientific research, particularly in the study of cardiac function and as a tool in molecular biology.

Mechanism of Action

Target of Action

Digoxigenin bisdigitoxoside is a derivative of digoxin, a cardiac glycoside . Cardiac glycosides primarily target the Na-K-ATPase membrane pump , which plays a crucial role in maintaining the electrochemical gradient across cell membranes.

Mode of Action

The interaction of this compound with its target is likely similar to that of digoxin. Digoxin inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . This increase in calcium may promote the activation of contractile proteins, such as actin and myosin .

Biochemical Pathways

The inhibition of the Na-K-ATPase pump affects the sodium-calcium exchange mechanism, leading to increased intracellular calcium concentrations. This can enhance the contractility of cardiac muscle cells, thereby improving heart function .

Pharmacokinetics

It’s known that about 13% of a digoxin dose is metabolized in healthy subjects, with several urinary metabolites, including this compound . These metabolites are thought to be produced through the process of hydrolysis, oxidation, and conjugation . In one study, the mean recovery of this compound in urine was found to be 1.9% .

Result of Action

The primary result of the action of this compound is likely to be an enhancement of cardiac muscle contractility due to increased intracellular calcium concentrations . This can lead to improved heart function, particularly in conditions such as heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic rate can affect the degree of digoxin metabolism and, by extension, the levels of this compound . Additionally, factors such as pH and temperature could potentially impact the stability and activity of the compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of digoxigenin bisdigitoxoside typically involves the glycosylation of digoxigenin. One common method includes the use of digitoxose donors in the presence of a glycosylation promoter. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures or enzymatic methods. These methods are preferred for their efficiency and specificity, reducing the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal core, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions, altering the glycosidic bonds.

    Substitution: Substitution reactions can modify the glycosidic moieties, potentially altering the biological activity of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Glycosylation Promoters: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF3·OEt2).

Major Products: The major products of these reactions include various glycosylated and oxidized derivatives of this compound, each with distinct biological activities.

Scientific Research Applications

Chemistry: In chemistry, digoxigenin bisdigitoxoside is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.

Biology: In biological research, it serves as a probe for studying the Na+/K±ATPase enzyme and its role in cellular ion regulation. It is also used in assays to detect enzyme activity, such as β-glucuronidase and biliary glycosidases .

Medicine: Medically, this compound is investigated for its potential anticancer properties due to its cytotoxic effects on cancer cells . It is also studied for its cardiotonic effects, similar to those of digoxin .

Industry: In the pharmaceutical industry, it is used in the development of cardiac drugs and as a reference compound in quality control processes.

Comparison with Similar Compounds

    Digoxin: A well-known cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

    Digitoxin: Another cardiac glycoside with a longer half-life and different metabolic pathways.

    Ouabain: A cardiac glycoside with a more potent inhibitory effect on Na+/K±ATPase but limited clinical use due to its toxicity.

Uniqueness: Digoxigenin bisdigitoxoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetics. Its dual role as a cardiac agent and a potential anticancer compound makes it a valuable subject of study in both pharmacology and oncology .

Properties

CAS No.

5297-05-2

Molecular Formula

C35H54O11

Molecular Weight

650.8 g/mol

IUPAC Name

3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1

InChI Key

NTSBMKIZRSBFTA-GEGQXLFLSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O

Appearance

White to Off-White Solid

melting_point

198-208°C

5297-05-2

Purity

98%

Synonyms

digoxigenin bisdigitoxoside
digoxigenin-bis(digitoxoside)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is digoxigenin bisdigitoxoside metabolized in the body?

A1: DG2 is primarily formed in the gastrointestinal tract through the stepwise cleavage of digitoxose sugars from digoxin []. This process is influenced by the pH of the gastric environment. DG2 can be further metabolized by reduction of the unsaturated lactone ring by bacteria like Eubacterium lentum, a common member of the intestinal microflora []. This reduction is stereospecific, primarily yielding 20R-dihydrodigoxin []. Additionally, while DG2 itself is not significantly metabolized by cytochrome P450 enzymes in the liver, its further metabolites, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0), are extensively glucuronidated by UDP-glucuronyl transferase (UDPGT) [].

Q2: How does renal function impact the elimination of DG2?

A2: While digoxin exhibits a longer half-life in patients with impaired renal function, DG2 is primarily eliminated through non-renal mechanisms []. Studies in dogs have shown that the half-life of DG2 remains relatively unchanged even during chronic azotemia, indicating minimal impact of renal impairment on its elimination [].

Q3: Does age influence the metabolism of digoxin and its metabolites, including DG2?

A3: Research in sheep suggests that age doesn't significantly impact the metabolic pattern of digoxin []. Both newborn and adult sheep showed similar proportions of digoxin and its metabolites, including DG2, indicating consistent metabolic pathways across different age groups.

Q4: How does the pharmacological activity of this compound compare to digoxin?

A4: While DG2 is a metabolite of digoxin, its pharmacological activity is considerably lower. Studies in animal models have demonstrated that DG2 exhibits weaker inotropic effects compared to digoxin []. This difference in activity is likely attributed to structural variations and their influence on binding affinity to the target.

Q5: What analytical techniques are employed to measure this compound levels?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like radioimmunoassay (RIA) [, ] or enzyme immunoassay (EIA) [, ] are commonly used to quantify DG2. These methods provide the sensitivity and specificity required to differentiate DG2 from digoxin and other related compounds in biological samples.

Q6: What is the chemical structure of this compound?

A6: DG2 is a steroid glycoside. Its structure comprises the aglycone digoxigenin, with two digitoxose sugar molecules attached at the C-3 position []. The presence and position of hydroxyl groups on the steroid nucleus and the sugar moieties play a crucial role in its pharmacological activity and interactions with various biological targets.

Q7: How does the stability of digoxin in solution relate to the formation of this compound?

A7: Digoxin can undergo hydrolysis in acidic environments, leading to the formation of DG2, digoxigenin monodigitoxoside, and digoxigenin []. The rate of hydrolysis is influenced by pH, with lower pH values accelerating the degradation process. This degradation can impact the bioavailability of orally administered digoxin, as the relative amounts of digoxin and its metabolites available for absorption can vary depending on the gastric pH [].

Q8: Can the formulation of digoxin tablets impact its degradation and the formation of DG2?

A8: Yes, the formulation of digoxin tablets can influence its degradation. For instance, incorporating magnesium oxide or magnesium hydroxide-aluminum hydroxide in the tablet formulation has been shown to inhibit digoxin hydrolysis in acidic dissolution media []. This suggests that excipients can play a role in modulating the stability of digoxin and potentially minimizing the formation of degradation products like DG2.

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